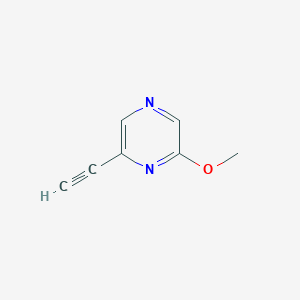

2-Ethynyl-6-methoxypyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

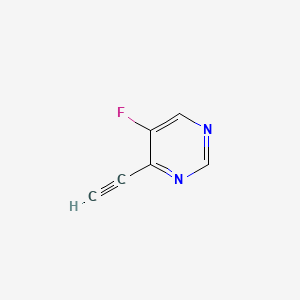

2-Ethynyl-6-methoxypyrazine is an organic compound with the molecular formula C7H6N2O. It is a member of the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions. This compound is known for its distinctive aroma, often described as green bell pepper or vegetable-like, making it valuable in the food and beverage industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-6-methoxypyrazine typically involves the Sonogashira coupling reaction. This reaction combines an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-6-methoxypyrazine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine derivatives.

Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of reduced pyrazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ethynyl group, using reagents like sodium amide or organolithium compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium amide in liquid ammonia or organolithium reagents in anhydrous solvents.

Major Products:

Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups.

Reduction: Hydrogenated pyrazine derivatives.

Substitution: Various substituted pyrazine compounds depending on the nucleophile used.

Scientific Research Applications

2-Ethynyl-6-methoxypyrazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pyrazine derivatives with potential pharmaceutical applications.

Biology: The compound’s unique aroma makes it useful in studying olfactory receptors and the mechanisms of smell.

Medicine: Research is ongoing into its potential as a precursor for drugs targeting neurological disorders and cancer.

Industry: Its strong aroma is exploited in the food and beverage industry to enhance flavors, particularly in products requiring a green, vegetable-like note

Mechanism of Action

The mechanism of action of 2-Ethynyl-6-methoxypyrazine in biological systems involves its interaction with olfactory receptors. These receptors, located in the nasal epithelium, bind to the compound and trigger a signal transduction pathway that leads to the perception of its distinctive aroma. The molecular targets include specific olfactory receptor proteins, and the pathways involved are part of the G-protein coupled receptor (GPCR) signaling cascade .

Comparison with Similar Compounds

3-Isopropyl-2-methoxypyrazine: Known for its earthy aroma, commonly found in wines and vegetables.

2,5-Dimethyl-3-methoxypyrazine: Exhibits a strong green bell pepper aroma, used in flavoring agents.

3,5-Dimethyl-2-methoxypyrazine: Another compound with a similar aroma profile, used in the food industry

Uniqueness: 2-Ethynyl-6-methoxypyrazine stands out due to its ethynyl group, which imparts unique chemical reactivity and potential for further functionalization. This makes it a versatile compound in synthetic chemistry and enhances its value in various industrial applications .

Properties

IUPAC Name |

2-ethynyl-6-methoxypyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-3-6-4-8-5-7(9-6)10-2/h1,4-5H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSIAHVNSNWTBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}methyl)phenyl]-4-methoxybenzenesulfonamide; phosphoric acid](/img/structure/B8114583.png)

![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9S,10R,12R,13R,14R,17R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B8114613.png)

![9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B8114615.png)

![9-Prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B8114621.png)

![Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B8114653.png)